molecular formula C23H24N2O6 B12342511 Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 6288-90-0

Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B12342511
CAS No.: 6288-90-0
M. Wt: 424.4 g/mol
InChI Key: QFUKMPKNNLAXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a carbamoylmethyl group, and a dihydroisoquinolinyl group, all linked through an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Carbamate: This step involves the reaction of 2-ethoxyaniline with ethyl chloroformate in the presence of a base such as triethylamine to form the ethoxyphenyl carbamate.

    Synthesis of the Dihydroisoquinolinone Intermediate: The ethoxyphenyl carbamate is then reacted with 2-bromoacetophenone under basic conditions to form the dihydroisoquinolinone intermediate.

    Coupling Reaction: The dihydroisoquinolinone intermediate is coupled with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and dihydroisoquinolinone moieties, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[(2-{[(2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate: Similar structure but with a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    Ethyl 2-[(2-{[(2-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate: Contains a chlorophenyl group, which can influence its reactivity and biological activity.

    Ethyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate: The presence of a fluorophenyl group can enhance its stability and bioavailability.

Biological Activity

Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, including enzyme inhibition, potential therapeutic applications, and structural comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O6, with a molecular weight of 424.4 g/mol. The compound features a complex structure that includes an isoquinoline core, which is known for its diverse pharmacological properties.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation, but initial findings suggest interactions with various biological receptors and enzymes that may modulate cellular signaling pathways.

Enzyme Inhibition

The compound is believed to act as an enzyme inhibitor , potentially targeting phosphodiesterases (PDEs), which play a crucial role in cellular signaling and regulation. For instance, similar compounds have shown selective inhibition of PDE4, leading to reduced inflammation and improved outcomes in models of asthma and other inflammatory diseases .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • In Vitro Studies : Initial assays indicate that the compound inhibits cell proliferation in cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Mechanistic Insights : Ongoing research aims to elucidate the specific mechanisms by which this compound interacts with target enzymes and receptors. Understanding these interactions is crucial for optimizing its therapeutic efficacy.
  • Comparative Analysis : A comparative analysis with structurally similar compounds reveals variations in biological activity based on subtle changes in chemical structure. For example:
Compound NameStructural FeaturesUnique Aspects
Ethyl 2-[(2-{[(2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetateContains a methoxy groupMay exhibit different biological properties due to methoxy substitution
Ethyl 2-[(2-{[(2-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetateContains a chlorophenyl groupChlorine may affect reactivity and biological activity differently

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated significant reductions in cell viability at micromolar concentrations.
  • Animal Models : Preliminary animal studies indicate that administration of the compound results in decreased tumor growth rates compared to control groups.
  • Toxicity Assessments : Toxicity studies are ongoing to determine safe dosage ranges and potential side effects associated with long-term use.

Properties

CAS No.

6288-90-0

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

InChI

InChI=1S/C23H24N2O6/c1-3-29-20-10-6-5-9-18(20)24-21(26)14-25-13-12-16-17(23(25)28)8-7-11-19(16)31-15-22(27)30-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,24,26)

InChI Key

QFUKMPKNNLAXTM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.